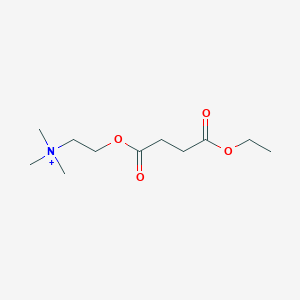
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- is a chemical compound that belongs to the class of ammonium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- typically involves the reaction of ethyl 4-hydroxybutanoate with trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other biomolecules, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- include other ammonium salts with different substituents. Examples include:
- Ethanaminium, 2-(4-methoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
- Ethanaminium, 2-(4-propoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
Uniqueness
The uniqueness of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties. These properties may make it more suitable for certain applications compared to its analogs.
Conclusion
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- is a versatile compound with a wide range of applications in various fields. Its unique chemical structure and properties make it an important subject of study in scientific research. Further exploration of its synthesis, reactions, and applications can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
61413-37-4 |
|---|---|
Formule moléculaire |
C11H22NO4+ |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
2-(4-ethoxy-4-oxobutanoyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C11H22NO4/c1-5-15-10(13)6-7-11(14)16-9-8-12(2,3)4/h5-9H2,1-4H3/q+1 |
Clé InChI |
BUQNGPTUYPWZJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



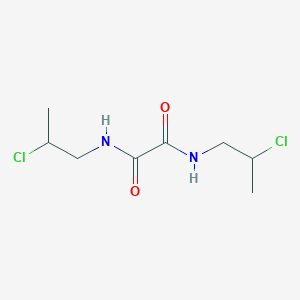
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
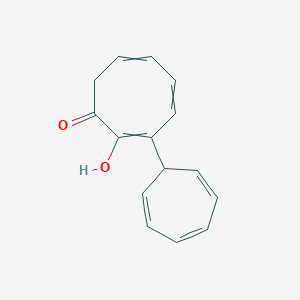
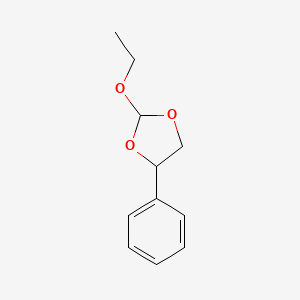
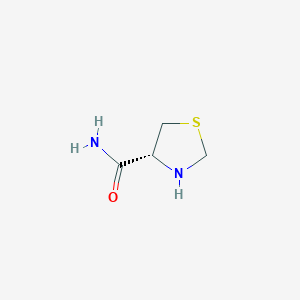




![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

